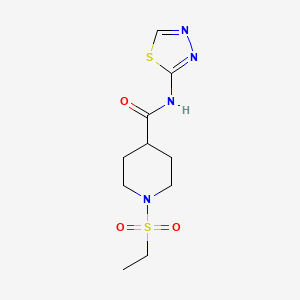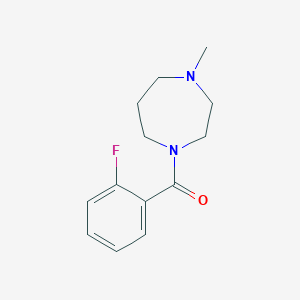![molecular formula C26H24O6 B5464909 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5464909.png)
2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate, also known as DMAPB, is a synthetic compound that belongs to the family of benzophenone derivatives. It has been found to possess various biological activities, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by modulating the activity of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways. NF-κB and STAT3 are transcription factors that regulate the expression of genes involved in inflammation and cancer progression. This compound has been shown to inhibit the activation of NF-κB and STAT3, leading to the downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate is its potent anti-inflammatory and anti-cancer properties. It has been shown to be effective in various preclinical models of inflammation and cancer. Moreover, this compound is relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate. One of the areas of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. Moreover, the potential use of this compound as a therapeutic agent for various inflammatory and cancerous diseases needs to be explored further. Finally, the development of novel drug delivery systems for this compound may enhance its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate involves the condensation reaction of 3-(3,4-dimethoxyphenyl)acrylic acid and 2-methyl-5-methoxybenzoyl chloride in the presence of a base catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models.
Propriétés
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-17-7-5-6-8-20(17)26(28)32-24-16-19(29-2)11-12-21(24)22(27)13-9-18-10-14-23(30-3)25(15-18)31-4/h5-16H,1-4H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBYFMWZBMYFSC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)

![N-ethyl-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5464845.png)
![N-(isoxazol-3-ylmethyl)-7-(pyridazin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5464849.png)
![N-[4-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5464853.png)
![2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B5464863.png)

![7-acetyl-N-(2-methoxy-1-methylethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464871.png)
![4-{[3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5464876.png)
![ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5464886.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}quinoline](/img/structure/B5464894.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B5464898.png)
